N~4~-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound with the molecular formula C18H33N3O2. It is characterized by a piperidine ring substituted with cycloheptyl and diethyl groups, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with cycloheptyl and diethyl substituents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~4~-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N~4~-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N4-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N~4~-cycloheptyl-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide: Similar in structure but contains a thiazole ring instead of a piperidine ring.
N~4~-cycloheptyl-N~1~-[5-(morpholin-4-ylsulfonyl)-2-thienyl]piperidine-1,4-dicarboxamide: Contains a morpholinylsulfonyl group, adding different chemical properties.
Uniqueness
N~4~-cycloheptyl-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-N-cycloheptyl-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-3-20(4-2)18(23)21-13-11-15(12-14-21)17(22)19-16-9-7-5-6-8-10-16/h15-16H,3-14H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNURBXCGZKLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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